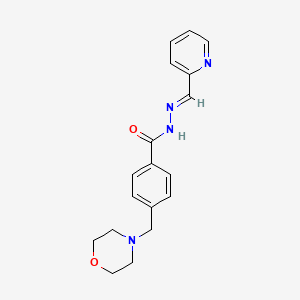

![molecular formula C22H22N4O B5568358 N,1,7-trimethyl-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B5568358.png)

N,1,7-trimethyl-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-1H-indole-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to "N,1,7-trimethyl-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-1H-indole-2-carboxamide" involves multi-step organic reactions, starting from N-substituted indole-3-carboxaldehydes. These compounds are synthesized through acid or base-catalyzed condensation reactions with 3-amino-5-pyrazolone, followed by reactions with arylidene malononitriles or malononitrile itself. This process typically results in compounds with significant anti-inflammatory, analgesic, anticonvulsant, and antimicrobial activities against specific strains like Escherichia coli and Pseudomonas aeruginosa (Mandour et al., 2012).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography and spectroscopic methods (NMR, IR, MS), is pivotal for confirming the structure of synthesized compounds. These analyses reveal the conformational details, molecular geometry, and electronic structure, offering insights into the stability and reactivity of the molecules. Studies involving pyrazole derivatives emphasize the importance of molecular geometry optimization and electronic structure calculations to understand the compounds' properties and interactions at the molecular level (Kumara et al., 2018).

Chemical Reactions and Properties

The chemical properties of these compounds are characterized by their reactivity towards various organic reactions, including Michael addition, cyclization, and amidation. These reactions are fundamental for diversifying the chemical space of the core structure, leading to molecules with varying biological activities. The presence of functional groups like the carboxamide moiety influences the compounds' chemical reactivity and biological activity profile.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, are critical for determining the compounds' applicability in different mediums. These properties are influenced by the molecular structure, particularly the presence of functional groups and the overall molecular conformation. The thermal stability of these compounds, up to certain temperatures, indicates their potential for use in various applications without degradation (Kumara et al., 2018).

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

The design and synthesis of novel pyrazole–indole hybrids have shown significant antitumor activity. Compounds synthesized using a molecular hybridization protocol displayed good-to-excellent antitumor activity against human colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), liver carcinoma (HepG2), and lung carcinoma (A549) cell lines. In particular, certain compounds provided excellent anticancer inhibition performance against the HepG2 cancer cell line, demonstrating lower IC50 values compared to the standard reference drug, doxorubicin (Hassan et al., 2021).

Antimicrobial and Antifungal Activities

Tetrazolyl pyrazole amides synthesized through microwave-assisted synthesis exhibited interesting bactericidal, pesticidal, herbicidal, and antimicrobial activities, providing a rapid and efficient method for producing these compounds (Hu et al., 2011). Furthermore, novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides showed moderate to excellent antifungal activities against seven phytopathogenic fungi, surpassing the activity of the commercial fungicide boscalid in some cases (Du et al., 2015).

Other Biological Activities

Additional research has explored the synthesis and potential biological activity of pyrazolopyrimidine derivatives as antiinflammatory agents with minimal ulcerogenic activity, indicating the therapeutic potential of these compounds in reducing inflammation with reduced risk of gastrointestinal side effects (El‐Hawash & El-Mallah, 1998). Moreover, novel pyrazole carboxamide derivatives have been identified for their nematocidal activity against Meloidogyne incognita, suggesting their use in agrochemical applications to control nematode infestations (Zhao et al., 2017).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N,1,7-trimethyl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O/c1-15-8-7-11-17-12-19(26(3)21(15)17)22(27)25(2)14-18-13-23-24-20(18)16-9-5-4-6-10-16/h4-13H,14H2,1-3H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTJSORUQLJSXAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(N2C)C(=O)N(C)CC3=C(NN=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-cyclopentyl-5-oxo-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-3-pyrrolidinecarboxamide](/img/structure/B5568281.png)

![(1-piperidinylmethyl)[2-(2-pyridinyl)ethyl]phosphinic acid](/img/structure/B5568295.png)

![1-[(2,5-diethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B5568296.png)

![4-[(6-methyl-3-pyridazinyl)oxy]-N-propylbenzamide](/img/structure/B5568298.png)

![2-[(4-chlorobenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5568315.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5568316.png)

![2-(1-azocanyl)-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B5568328.png)

![8-{[1-(methoxymethyl)cyclobutyl]carbonyl}-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5568330.png)

![ethyl 4-{4-cyclopropyl-5-[(dimethylamino)methyl]-4H-1,2,4-triazol-3-yl}piperidine-1-carboxylate](/img/structure/B5568346.png)

![4-methyl-N-[2,2,2-tribromo-1-(4-morpholinyl)ethyl]benzamide](/img/structure/B5568364.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-methyl-N-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B5568368.png)

![4-methyl-2-[(4-nitrobenzyl)thio]quinazoline](/img/structure/B5568373.png)

![N-[4-(acetylamino)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5568375.png)